molecular formula C24H22N4O2P2 B15342732 N,N',1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide CAS No. 13824-04-9

N,N',1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide

Cat. No.: B15342732
CAS No.: 13824-04-9
M. Wt: 460.4 g/mol
InChI Key: OKYVWDASQAVFMV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: This compound (CAS: 13824-30-1; molecular formula: C₂₄H₂₂N₄O₂P₂) is a heterocyclic organophosphorus derivative featuring a 1,3,2,4-diazadiphosphetidine core substituted with phenyl groups at the 1,3-positions and amine groups at the 2,4-positions, with two oxygen atoms completing the dioxide structure. Its molecular weight is 484.39 g/mol, and it is listed under EINECS EC number 237-518-3 .

Toxicity and Safety: Oral toxicity studies in rats report a lethal dose (LDLo) of 3700 mg/kg, classifying it as moderately toxic by ingestion. Thermal decomposition releases toxic nitrogen oxides (NOx) and phosphorus oxides (POx), necessitating careful handling .

Properties

CAS No.

13824-04-9

Molecular Formula

C24H22N4O2P2

Molecular Weight

460.4 g/mol

IUPAC Name

2,4-dioxo-2-N,4-N,1,3-tetraphenyl-1,3,2λ5,4λ5-diazadiphosphetidine-2,4-diamine

InChI

InChI=1S/C24H22N4O2P2/c29-31(25-21-13-5-1-6-14-21)27(23-17-9-3-10-18-23)32(30,26-22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H,(H,25,29)(H,26,30)

InChI Key

OKYVWDASQAVFMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NP2(=O)N(P(=O)(N2C3=CC=CC=C3)NC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide typically involves the reaction of tetraphenylphosphonium salts with azides under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis

Chemical Reactions Analysis

N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus-nitrogen compounds.

    Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide involves its interaction with molecular targets, such as metal ions or biological macromolecules. The compound’s phosphorus-nitrogen framework allows it to form stable complexes with metal ions, which can then participate in catalytic or biological processes. The specific pathways involved depend on the context of its application, whether in catalysis, material science, or biological systems .

Comparison with Similar Compounds

Substituent Variations: Tetraisobutyl Derivative

Compound : 1,3,2,4-Diazadiphosphetidine-2,4-diamine, N,N',1,3-tetrakis(2-methylpropyl)-, 2,4-dioxide (CAS: 6179-42-6; molecular formula: C₁₆H₃₈N₄O₂P₂).

  • Structural Differences : The phenyl groups in the parent compound are replaced with isobutyl (2-methylpropyl) substituents.
  • Impact on Properties: Solubility: Branched alkyl chains likely enhance solubility in nonpolar solvents compared to the phenyl-substituted analog. Thermal Stability: Reduced aromaticity may lower thermal stability, though decomposition products remain uncharacterized in available data.
  • Toxicity: No explicit toxicity data are reported, highlighting a gap in comparative safety assessments .

Heteroatom Variations: Dithiadiphosphetane Disulfides

Example : Lawesson’s Reagent (2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).

  • Structural Differences : Sulfur replaces oxygen in the dioxide groups, forming disulfide bonds.
  • Reactivity :
    • Thionation : The sulfur atoms in Lawesson’s Reagent enable efficient conversion of carbonyl groups to thiocarbonyls, a reactivity absent in the oxygen-containing target compound .
    • Oxidative Stability : The dioxide derivative is less prone to oxidation compared to disulfides, which may degrade under ambient conditions.
  • Toxicity: Lawesson’s Reagent is associated with irritant properties and sulfur-based decomposition products (e.g., H₂S), contrasting with the NOx/POx hazards of the target compound .

Data Table: Key Comparative Properties

Property Target Compound (CAS 13824-30-1) Tetraisobutyl Derivative (CAS 6179-42-6) Lawesson’s Reagent
Molecular Formula C₂₄H₂₂N₄O₂P₂ C₁₆H₃₈N₄O₂P₂ C₁₄H₁₄O₂P₂S₄
Substituents Phenyl groups at 1,3-positions Isobutyl groups at 1,3-positions 4-Methoxyphenyl groups
Core Heteroatoms Oxygen (dioxide) Oxygen (dioxide) Sulfur (disulfide)
Toxicity (Oral LDLo, rat) 3700 mg/kg Not reported Not established (irritant hazards)
Thermal Decomposition Emits NOx and POx Unknown Emits SOx and H₂S
Primary Applications Research chemical Unreported Thionation agent in organic synthesis

Research Findings and Implications

  • Phenyl vs. Alkyl derivatives, while more lipophilic, lack such electronic effects .
  • Oxygen vs. Sulfur Reactivity : The dioxide moiety in the target compound limits its utility in thionation reactions but enhances stability under oxidative conditions compared to sulfur analogs .
  • Safety Considerations : The absence of toxicity data for structural analogs underscores the need for systematic comparative studies to guide safe handling and applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N',1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide, and how can reaction conditions be controlled to improve yields?

  • Methodological Answer : Multi-step synthesis typically involves cyclization and substitution reactions. For example, phosphorus oxychloride (POCl₃) is often used as a cyclizing agent under reflux conditions (e.g., in dimethylformamide at 90–120°C for 3–6 hours). Yield optimization requires pH adjustments (e.g., ammonia solution for precipitation) and purification via recrystallization (e.g., DMSO/water mixtures) . Continuous flow synthesis may enhance efficiency by reducing side reactions, as seen in similar triazine derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity analysis. Structural confirmation requires nuclear magnetic resonance (NMR; ¹H, ¹³C, and ³¹P for phosphorus-containing groups) and X-ray crystallography for crystallographic data. Mass spectrometry (HRMS) validates molecular weight, as demonstrated in related diazadiphosphetidine derivatives .

Q. What solvent systems are compatible with this compound for experimental applications?

  • Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are ideal due to the compound’s low solubility in water. Ethanol or methanol mixtures (1:1–2:1 v/v with DMSO) are recommended for recrystallization, balancing solubility and precipitation kinetics .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example, ICReDD’s approach combines reaction path searches with experimental feedback loops to optimize conditions (e.g., temperature, catalysts) and reduce trial-and-error cycles . Software like Gaussian or ORCA can model phosphorus-nitrogen bond interactions to predict hydrolytic stability .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected ³¹P NMR shifts)?

  • Methodological Answer : Contradictions may arise from dynamic exchange processes or solvent effects. Variable-temperature NMR studies can identify conformational changes, while deuterated solvent comparisons (e.g., DMSO-d₆ vs. CDCl₃) isolate environmental influences. For phosphorus-containing compounds, 2D NMR techniques (e.g., HSQC, HMBC) clarify coupling patterns .

Q. How do substituent effects (e.g., phenyl vs. fluorophenyl groups) influence the compound’s electronic properties and bioactivity?

  • Methodological Answer : Electrochemical methods (cyclic voltammetry) and UV-Vis spectroscopy quantify electron-withdrawing/donating effects. Fluorophenyl groups enhance electrophilicity, as shown in triazine derivatives, improving interactions with biological targets like kinase enzymes. Structure-activity relationship (SAR) studies using substituent libraries (e.g., halogens, alkyl chains) are critical .

Q. What advanced separation techniques are suitable for isolating enantiomers or byproducts?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak columns with hexane/isopropanol gradients) resolves enantiomers. Membrane technologies (nanofiltration) or centrifugal partition chromatography (CPC) separate byproducts based on polarity differences, as applied in similar heterocyclic systems .

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